N1-allyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
CAS No.: 1105245-61-1
Cat. No.: VC5515932
Molecular Formula: C14H17N3O4S
Molecular Weight: 323.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105245-61-1 |
|---|---|
| Molecular Formula | C14H17N3O4S |
| Molecular Weight | 323.37 |
| IUPAC Name | N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-prop-2-enyloxamide |
| Standard InChI | InChI=1S/C14H17N3O4S/c1-2-8-15-13(18)14(19)16-11-4-6-12(7-5-11)17-9-3-10-22(17,20)21/h2,4-7H,1,3,8-10H2,(H,15,18)(H,16,19) |
| Standard InChI Key | VKAJGIHZQPAUSL-UHFFFAOYSA-N |
| SMILES | C=CCNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula, C₁₄H₁₇N₃O₄S, reflects a hybrid structure combining three key functional groups:
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Allyl group: Enhances reactivity through π-orbital interactions.
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Dioxidoisothiazolidin moiety: A five-membered heterocyclic ring containing sulfur and nitrogen atoms, stabilized by two sulfonyl oxygen atoms.
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Oxalamide linkage: A diamide group derived from oxalic acid, critical for hydrogen bonding and target recognition.
The IUPAC name, N'-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-N-prop-2-en-1-yloxamide, underscores the spatial arrangement of these groups. X-ray crystallography and NMR spectroscopy confirm a planar oxalamide core flanked by the isothiazolidin ring and allyl substituent, which collectively influence its solubility and stability .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 323.37 g/mol |
| CAS Number | 1105245-61-1 |
| Melting Point | 198–202°C (predicted) |
| Solubility | Moderate in DMSO, low in water |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of N1-allyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide involves a multi-step sequence:
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Formation of the isothiazolidin ring: Sulfur and nitrogen precursors undergo cyclization under acidic conditions.
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Oxalamide coupling: Oxalyl chloride reacts with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline to form the oxalamide intermediate.
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Allylation: The allyl group is introduced via nucleophilic substitution or Mitsunobu reaction .
Key optimizations include the use of anhydrous tetrahydrofuran (THF) as a solvent and triethylamine as a base to achieve yields exceeding 65%.
Industrial Manufacturing
Industrial protocols employ continuous flow reactors to enhance scalability and reduce waste. For example, a two-stage flow system separates the cyclization and allylation steps, achieving a throughput of 1.2 kg/h with >95% purity. Green chemistry principles are prioritized, with solvent recovery systems minimizing environmental impact.
Biological Activity and Mechanism of Action
Enzyme Inhibition
The compound demonstrates potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4, which regulate cell cycle progression. In vitro assays reveal IC₅₀ values of 0.48 μM (CDK2) and 0.76 μM (CDK4), outperforming reference inhibitors like roscovitine.
Table 2: CDK Inhibition Profile
| Kinase | IC₅₀ (μM) | Selectivity Index (vs. CDK1) |
|---|---|---|
| CDK2 | 0.48 | 12.4 |
| CDK4 | 0.76 | 8.9 |
| CDK1 | 6.02 | 1.0 |
Mechanistic Insights
The compound binds to the ATP pocket of CDKs via:
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Hydrogen bonding: Between the oxalamide carbonyl groups and kinase residues Glu81 and Leu83.
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Hydrophobic interactions: The allyl and isothiazolidin groups engage with nonpolar regions of the binding site .
This dual binding mode disrupts ATP hydrolysis, inducing G₁/S cell cycle arrest in cancer cells.
Comparative Analysis with Related Oxalamide Derivatives
Structural Analogues
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N1-(3-Phenylpropyl) derivative (CID 7627758): Replacing the allyl group with a phenylpropyl chain reduces CDK2 affinity (IC₅₀ = 1.34 μM), highlighting the allyl group’s critical role .
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Methyl-substituted analogue (1105227-66-4): A methyl group at the phenyl ring’s ortho position improves metabolic stability but lowers solubility.
Functional Group Impact
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